molecular formula C6H13NO2 B3154242 Carbamic acid, ethylmethyl-, ethyl ester CAS No. 77333-18-7

Carbamic acid, ethylmethyl-, ethyl ester

Cat. No.: B3154242
CAS No.: 77333-18-7
M. Wt: 131.17 g/mol
InChI Key: XLPFLCTZNRMTQB-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) Ester Chemistry

Carbamate esters are a significant class of organic compounds that are formally derivatives of the unstable carbamic acid (NH₂COOH). wikipedia.orgdrugbank.com They are characterized by the presence of a carbonyl group bonded to both an oxygen and a nitrogen atom. The diverse applications of carbamates stem from their unique electronic and structural features, which can be fine-tuned by altering the substituents on the nitrogen and oxygen atoms. acs.orgnih.gov

Ethyl N-ethyl-N-methylcarbamate serves as an example of a fully N-substituted carbamate. This structural feature distinguishes it from primary and secondary carbamates, which possess one or two hydrogen atoms on the nitrogen, respectively. The absence of an N-H bond in tertiary carbamates like the subject of this article precludes their participation in hydrogen bonding as a donor, which can influence their physical properties and reactivity.

The synthesis of carbamates can be achieved through various established methods in organic chemistry. wikipedia.org Common approaches include the reaction of an alcohol with an isocyanate, the reaction of an alcohol with a carbamoyl (B1232498) chloride, or the reaction of a chloroformate with an amine. wikipedia.orgorgsyn.org For the specific synthesis of ethyl N-ethyl-N-methylcarbamate, a plausible route would involve the reaction of ethyl chloroformate with N-ethylmethylamine in the presence of a base to neutralize the hydrochloric acid byproduct. Another potential method is the reaction of ethanol (B145695) with N-ethyl-N-methylcarbamoyl chloride. researchgate.net

Significance in Contemporary Organic Synthesis and Chemical Exploration

While specific, high-impact applications of ethyl N-ethyl-N-methylcarbamate in contemporary organic synthesis are not widely reported in prominent academic literature, its significance can be inferred from the broader utility of carbamates. Carbamates are frequently employed as protecting groups for amines due to their stability under a range of reaction conditions and the relative ease of their cleavage. nih.gov The N,N-disubstituted nature of this particular carbamate makes it a stable moiety, potentially useful in multi-step synthetic sequences where robust protection of a secondary amine is required.

Furthermore, the carbamate functional group is a well-established pharmacophore and is present in numerous pharmaceutical agents and agrochemicals. drugbank.comnih.govontosight.ai Research into the synthesis and properties of diverse carbamate esters, including less common examples like ethyl N-ethyl-N-methylcarbamate, contributes to the fundamental knowledge base that underpins the discovery and development of new bioactive molecules. The exploration of the chemical space occupied by such compounds is a continuing endeavor in medicinal and materials chemistry. For instance, a related compound, N-Ethyl-N-methyl-3-vinylphenyl carbamate, is known as a related compound to the cholinesterase inhibitor Rivastigmine, highlighting the potential for structurally similar carbamates to be of interest in pharmaceutical research. cymitquimica.com

Physicochemical Properties of Ethyl N-ethyl-N-methylcarbamate

PropertyValue
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol
CAS Number77333-18-7
Boiling PointData not available
Melting PointData not available
SolubilityData not available

For comparison, the related compound ethyl N-methylcarbamate has a boiling point of 170 °C and a density of 1.01 g/mL. chemsynthesis.com It is also described as being slightly soluble in water and soluble in organic solvents like ethanol and acetone. While these values provide some context, the additional ethyl group on the nitrogen in ethyl N-ethyl-N-methylcarbamate would be expected to influence its physical properties, likely leading to a higher boiling point and altered solubility profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-ethyl-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-7(3)6(8)9-5-2/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPFLCTZNRMTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878847
Record name Carbamic acid, ethylmethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77333-18-7
Record name Carbamic acid, ethylmethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Reactivity of Ethyl N Ethyl N Methylcarbamate

Hydrolytic Pathways and Mechanisms of Decomposition

The hydrolysis of carbamates, including N,N-disubstituted variants like ethyl N-ethyl-N-methylcarbamate, is a critical decomposition pathway. Generally, the stability of the carbamate (B1207046) linkage is pH-dependent. N,N-disubstituted carbamates derived from alcohols are noted to be chemically stable towards hydrolysis. nih.gov However, under specific conditions, particularly basic or acidic environments, hydrolysis can proceed, typically yielding the constituent amine (N-ethylmethylamine), alcohol (ethanol), and carbon dioxide.

The mechanism of hydrolysis for carbamates can vary. For N-aryl carbamates, base-catalyzed hydrolysis often proceeds through an E1cB (Elimination Unimolecular Conjugate Base) mechanism, which involves the formation of an isocyanate intermediate. capes.gov.br In this pathway, a proton is first removed from the nitrogen, forming a carbamate anion. This anion then expels the alkoxy or aryloxy leaving group to form an isocyanate, which is subsequently hydrolyzed to an amine and carbon dioxide. For N,N-disubstituted carbamates lacking an N-H proton, this specific E1cB pathway is not possible. Instead, hydrolysis under basic conditions is more likely to occur via a direct nucleophilic attack (e.g., BAC2 mechanism) by a hydroxide (B78521) ion at the carbonyl carbon. capes.gov.brresearchgate.net

Studies on related N,N-dimethylcarbamates show that their stability and decomposition pathways are influenced by the electronic properties of their substituents. researchgate.net While specific kinetic data for the hydrolysis of ethyl N-ethyl-N-methylcarbamate is not detailed in the provided results, the general principles suggest that its decomposition in aqueous media is a plausible reaction, with the rate being significantly influenced by pH and temperature. researchgate.netresearchgate.net

Transesterification Reactions with Alcohols

Transesterification is a fundamental reaction for esters, including carbamates, involving the exchange of the alcohol moiety. For ethyl N-ethyl-N-methylcarbamate, this reaction would entail reacting it with another alcohol (R'-OH) to produce a new carbamate (N-ethyl-N-methyl-N-R'-carbamate) and ethanol (B145695).

This process is typically catalyzed by acids, bases, or enzymes. organic-chemistry.orgjbiochemtech.com Research on ethyl N,N-disubstituted carbamates shows that they can undergo transesterification with other alcohols in the presence of the corresponding sodium alkoxide as a catalyst. lookchem.com For instance, the reaction of ethyl N,N-diethylcarbamate with isobutyl alcohol, catalyzed by sodium isobutoxide, yields isobutyl N,N-diethylcarbamate. lookchem.com

The outcome of such reactions can depend on the relative base strengths of the amine and the alkoxide. lookchem.com For ethyl N-ethyl-N-methylcarbamate, a similar base-catalyzed pathway is expected. The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate which then collapses, eliminating the original ethoxide group.

Table 1: Examples of Transesterification Reactions of Related Carbamates

Carbamate Reactant Alcohol Catalyst Product Reference
Ethyl N,N-diethylcarbamate Isobutyl alcohol Sodium isobutoxide Isobutyl N,N-diethylcarbamate lookchem.com
Ethyl N-ethyl-N-phenylcarbamate Isobutyl alcohol Sodium isobutoxide Isobutyl N-ethyl-N-phenylcarbamate lookchem.com
Ethyl N-ethyl-N-phenylcarbamate Benzyl alcohol Sodium benzoxide Benzyl N-ethyl-N-phenylcarbamate lookchem.com

Gas-Phase Elimination Kinetics and Mechanistic Studies

The thermal decomposition of carbamates in the gas phase is a well-studied area, often leading to elimination reactions. These reactions are typically unimolecular and provide significant insight into reaction mechanisms through kinetic analysis.

Unimolecular Thermal Decomposition Pathways

In the gas phase at elevated temperatures, ethyl N-ethyl-N-methylcarbamate is expected to decompose via a unimolecular elimination reaction. For carbamates with a hydrogen atom on the carbon beta to the ester oxygen, a primary pathway is the pyrolytic elimination to form an alkene, an amine, and carbon dioxide. researchgate.net For ethyl N-ethyl-N-methylcarbamate, this would yield ethylene, N-ethylmethylamine, and carbon dioxide.

Studies on analogous compounds, such as ethyl N-methyl-N-phenylcarbamate, show that the reaction is first-order and unimolecular, proceeding cleanly to give N-methylaniline, carbon dioxide, and ethylene. researchgate.net The rates of these eliminations are influenced by the structure of the carbamate, with evidence suggesting that the reactions involve heterolytic bond fission rather than homolytic cleavage. researchgate.net

Characterization of Cyclic Transition States (e.g., Six-Membered Rings)

The mechanism for the gas-phase elimination of ethyl carbamates is widely considered to proceed through a cyclic transition state, similar to the pyrolysis of acetate (B1210297) esters and xanthates. researchgate.net This pathway involves a six-membered ring where the amine nitrogen acts as an internal base, abstracting a beta-hydrogen from the ethyl group, while the C-O bond cleaves and a C=C double bond forms simultaneously.

This concerted, unsymmetrical transition state mechanism is supported by evidence from studies on related carbamates, which show the absence of ion-pair intermediates in gas-phase eliminations. researchgate.net The cyclic nature of the transition state explains the stereospecificity (syn-elimination) often observed in such reactions.

Substituent Effects on Reaction Rates and Mechanism Interpretation

Substituent effects play a crucial role in elucidating reaction mechanisms. In the gas-phase elimination of carbamates, substituents on both the nitrogen atom and the alcohol moiety can significantly alter the reaction rate. Studies on arylethyl N,N-dimethylcarbamates have shown that the acidity of the β-hydrogen is a key factor influencing the rate of elimination. epa.gov

For ethyl N-ethyl-N-methylcarbamate, the electron-donating nature of the ethyl and methyl groups on the nitrogen atom influences the nucleophilicity of the nitrogen and the basicity of the carbonyl oxygen, which are involved in the cyclic transition state. Research on a series of t-butyl N-methyl-N-aryl carbamates demonstrated a linear free energy relationship between the rotational barrier of the C-N bond and the electronic nature of the N-aryl substituent. nd.edu Electron-donating groups were found to increase the rotational barrier. nd.edu While this study focuses on C-N bond rotation rather than elimination, it highlights the sensitivity of the carbamate group to electronic effects. In elimination reactions, electron-donating substituents on the leaving group generally accelerate fragmentation by stabilizing developing positive charge on the benzylic carbon in related systems. rsc.org

Radical Reactions and Addition Chemistry (e.g., Photolysis of N-Halocarbamates)

The radical-mediated reactions of ethyl N-ethyl-N-methylcarbamate derivatives, particularly through the photolysis of their N-halo counterparts, provide a pathway to functionalize unsaturated systems. The photolysis of N-halo-N-alkylcarbamates generates carbamyl radicals, which can subsequently undergo addition reactions with alkenes.

Research into the photolytic addition reactions of N-chlorocarbamates has elucidated the behavior of the resulting carbamyl radicals. journals.co.za In the case of ethyl N-chloro-N-methylcarbamate, photolysis in the presence of various alkenes has been investigated to understand the influence of the N-methyl substituent on the reactivity of the carbamyl radical. journals.co.za

The addition of the N-ethyl-N-methylcarbamoyl radical to alkenes is influenced by the steric and electronic properties of both the radical and the alkene substrate. For instance, the presence of an N-methyl group has been shown to affect the outcome of these addition reactions. While the photolysis of ethyl N-chloro-N-methylcarbamate in the presence of oct-1-ene leads to the formation of the corresponding adduct, ethyl N-methyl-N-2-chloro-octylcarbamate, the reaction with cyclohexene (B86901) under similar conditions does not yield an adduct. journals.co.za Instead, the primary product isolated is ethyl N-methylcarbamate, suggesting that hydrogen abstraction by the carbamyl radical is a competing and, in this case, favored pathway. journals.co.za

Further studies have shown that the nature of the alkene is also a critical factor. For example, while adduct formation with cyclohexene is hindered by the N-methyl substituent, addition to more reactive alkenes like norbornene and 2,3-dihydropyran has been observed. journals.co.za The reaction with 2,3-dihydropyran initially forms an unstable adduct that rearranges to afford ethyl N-(2,3-dihydropyran-5-yl)-N-methylcarbamate. journals.co.za

In many of these photolytic reactions, a dimeric carbamate, resulting from the coupling of two carbamyl radicals, is produced in small quantities. journals.co.za The efficiency of the addition reaction can sometimes be improved by the presence of an acid, such as trifluoroacetic acid, which is thought to increase the electrophilicity of the carbamyl radical. journals.co.za

The table below summarizes the outcomes of the photolysis of ethyl N-chloro-N-methylcarbamate with different alkenes.

Table 1: Photolysis Reactions of Ethyl N-Chloro-N-Methylcarbamate with Alkenes

Alkene Product(s) Yield (%) Observations Reference
Oct-1-ene Ethyl N-methyl-N-2-chloro-octylcarbamate Not specified Adduct formation occurs. journals.co.za
Cyclohexene Ethyl N-methylcarbamate 59.4 No adduct formed; hydrogen abstraction product predominates. journals.co.za
1-Chlorocyclohexene Ethyl N-methylcarbamate 60.0 No adduct formed. journals.co.za
Mesityl Oxide Ethyl N-methylcarbamate Not specified - journals.co.za
2,3-Dihydropyran Ethyl N-(2,3-dihydropyran-5-yl)-N-methylcarbamate Not specified Initially forms an unstable adduct that rearranges. journals.co.za
Norbornene Adduct Not specified Adduct formation occurs. journals.co.za

Applications in Advanced Organic Synthesis and Materials Chemistry

Carbamate (B1207046) Esters as Protecting Groups for Amines and Amino Acids

A primary and widespread application of carbamate esters is as protecting groups for amines. wikipedia.orgorganic-chemistry.org The nitrogen atom in an amine is nucleophilic and can interfere with reactions targeting other parts of a molecule. organic-chemistry.org By converting the amine to a carbamate, its nucleophilicity is significantly diminished, rendering it inert to a wide range of reaction conditions. organic-chemistry.orgmasterorganicchemistry.com

This protection strategy is a two-step process involving the installation of the carbamate group and its subsequent removal (deprotection) once the desired chemical transformations are complete. organic-chemistry.org The choice of the specific carbamate protecting group is critical, as it dictates the conditions required for its removal. Some of the most common carbamate protecting groups include:

t-butyloxycarbonyl (Boc): This group is readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA). masterorganicchemistry.com

Carboxybenzyl (Cbz or Z): The Cbz group is stable to a variety of conditions but can be cleaved by catalytic hydrogenation. masterorganicchemistry.com

Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is typically removed using a mild amine base like piperidine. masterorganicchemistry.com

The ability to remove these groups under different, specific conditions allows for "orthogonal" protection strategies, where one protected amine can be selectively deprotected without affecting another. organic-chemistry.org This is particularly crucial in the synthesis of complex molecules with multiple amine functionalities.

Role in Peptide Chemistry and Peptidomimetic Design

The synthesis of peptides, which are chains of amino acids linked by amide bonds, relies heavily on the use of carbamate protecting groups. masterorganicchemistry.commasterorganicchemistry.com To form a specific peptide sequence, chemists must control which amine and which carboxylic acid react. masterorganicchemistry.com This is achieved by protecting the amine of one amino acid (as a carbamate) and the carboxylic acid of another (often as an ester). masterorganicchemistry.com With the non-reacting ends blocked, a coupling agent can be used to form the desired amide bond between the free carboxylic acid and the free amine. masterorganicchemistry.com

The process can be repeated by selectively deprotecting the amine of the newly formed dipeptide and reacting it with another N-protected amino acid to extend the peptide chain. masterorganicchemistry.com The Boc and Fmoc groups are mainstays in both solution-phase and solid-phase peptide synthesis, a technique that revolutionized the creation of long peptides. masterorganicchemistry.commasterorganicchemistry.com

In the realm of peptidomimetic design, carbamate linkages themselves can be incorporated into a peptide backbone to alter its properties. Replacing an amide bond with a carbamate can increase metabolic stability by making the bond resistant to cleavage by proteases. This approach is used to design therapeutic agents with improved pharmacokinetic profiles.

Utilization as Synthetic Intermediates for Complex Organic Molecules

Beyond their role as protecting groups, carbamate esters serve as versatile synthetic intermediates for the construction of more complex molecular architectures. The carbamate moiety can be a precursor to other functional groups or can be incorporated as a stable structural element within a target molecule.

For instance, the synthesis of (S)-3-[(1-dimethylamino)ethyl]-phenyl-N-ethyl-N-methyl-carbamate, a compound related to the drug Rivastigmine, involves the reaction of a phenol (B47542) with ethylmethyl carbamoyl (B1232498) chloride. google.com In another example, 3-Carbamoylmethyl-indole-1-carboxylic acid ethyl ester is synthesized from a carbamic acid ethyl ester derivative through a Friedel–Crafts type cyclocondensation reaction. mdpi.com These syntheses highlight how the carbamate group can be carried through multi-step reaction sequences to yield complex, biologically active molecules.

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly generate large numbers of diverse molecules, known as chemical libraries, for high-throughput screening in drug discovery and materials science. The robust and reliable chemistry of carbamate formation makes it well-suited for this purpose.

By reacting a set of amines with a set of chloroformates or other activated carbamate precursors, a library of carbamate-containing compounds can be efficiently synthesized. The stability of the carbamate linkage ensures that the resulting library members are suitable for screening under various assay conditions. The structural diversity of the library can be easily expanded by varying the R groups on both the nitrogen and the oxygen of the carbamate ester.

Structural Motif in Designed Chemical Scaffolds (e.g., for Ligand Design Research)

The carbamate group is a common structural motif in the design of new chemical scaffolds for research, particularly in the development of ligands for biological targets. chemsynthesis.com Its ability to act as a hydrogen bond acceptor (via the carbonyl oxygen) and potentially a hydrogen bond donor (if an N-H is present) makes it a valuable feature for molecular recognition at a protein's binding site.

The planar nature of the carbamate group can also impart conformational rigidity to a molecule, which is often desirable in ligand design to reduce the entropic penalty upon binding. Researchers can systematically modify the substituents on the carbamate to explore the structure-activity relationship (SAR) and optimize the binding affinity and selectivity of a ligand for its target.

Precursors in Polymer Science and Materials Production (e.g., Polyurethanes, Paints)

Carbamate esters, particularly simple ones like ethyl carbamate and its derivatives, are fundamentally linked to the production of polyurethanes. wikipedia.org Although ethyl carbamate itself is not a direct monomer for polyurethanes, the "urethane" linkage is the defining feature of this class of polymers. wikipedia.org Polyurethanes are formed by the reaction of diisocyanates with polyols. The resulting polymer chain contains multiple carbamate (urethane) linkages.

These materials have an exceptionally wide range of properties, from flexible foams and rigid plastics to durable elastomers and high-performance coatings and paints. The properties of the resulting polyurethane are determined by the specific diisocyanates and polyols used in its synthesis. The fundamental chemistry of the urethane (B1682113) group, as found in molecules like Carbamic acid, ethylmethyl-, ethyl ester, is central to this major class of industrial polymers.

Advanced Analytical Methodologies for Carbamate Ester Characterization

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, HPLC)

Chromatographic methods are the cornerstone for the separation and quantification of carbamate (B1207046) esters from various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most widely employed techniques, offering high resolution and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection specificity of mass spectrometry. For carbamates, a capillary column, such as one coated with 5% phenylmethyl siloxane, is often used for separation. spkx.net.cnscispace.com Sample preparation may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components. spkx.net.cnscispace.com In some cases, derivatization is performed to improve the thermal stability and chromatographic behavior of the carbamates. scispace.com The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): HPLC is particularly suitable for thermally labile compounds like many carbamates. fishersci.com Reversed-phase columns, typically C8 or C18, are most common for separating these compounds. fishersci.comepa.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile. fishersci.comnih.gov Detection can be achieved using various detectors, including UV, but for higher sensitivity and selectivity, fluorescence detection following post-column derivatization is often employed. fishersci.com More advanced systems utilize tandem mass spectrometry (LC-MS/MS), which provides excellent specificity and low detection limits, making it suitable for trace-level analysis in complex matrices. actapol.netgoogleapis.com

Interactive Table 1: Typical Chromatographic Conditions for Carbamate Analysis
TechniqueColumn TypeMobile Phase / Carrier GasDetectorReference
GC-MSHP-5 (5% phenylmethyl siloxane)HeliumMass Spectrometer (MS) spkx.net.cn
HPLCAcclaim Carbamate (C18)Methanol/Water GradientFluorescence (post-column derivatization) fishersci.com
LC-MS/MSReversed-phase C18Acetonitrile/Water GradientTandem Mass Spectrometer (MS/MS) actapol.netgoogleapis.com
HPLCµBondapak C18Not SpecifiedUV (254 nm and 280 nm)

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR, High-Resolution MS)

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like Carbamic acid, ethylmethyl-, ethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. For Ethyl N-ethylcarbamate, a close analog, ¹H NMR spectroscopy reveals distinct signals corresponding to the different proton environments. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration values allow for the unambiguous assignment of each proton.

Interactive Table 2: ¹H NMR Spectral Data for Ethyl N-ethylcarbamate
AssignmentChemical Shift (ppm)MultiplicityInferred Structure Fragment
A4.83Singlet-NH
B4.108Quartet-O-CH₂-CH₃
C3.200Multiplet-NH-CH₂-CH₃
D1.237Triplet-O-CH₂-CH₃
E1.133Triplet-NH-CH₂-CH₃

Data sourced from ChemicalBook for Ethyl N-ethylcarbamate. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carbamate ester would be expected to show characteristic absorption bands. These include a strong absorption for the carbonyl (C=O) stretching vibration, typically around 1700 cm⁻¹. Other significant peaks would correspond to C-H stretching vibrations (around 2800-3000 cm⁻¹), N-H stretching (if a secondary amine, around 3300 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). docbrown.info

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. This is a powerful tool for confirming the molecular formula of an unknown compound or a synthesized product. Tandem mass spectrometry (MS/MS) experiments on the parent ion generate a fragmentation pattern that offers further structural information, which is crucial for distinguishing between isomers.

Validation Protocols for Analytical Methods (Specificity, Linearity, Precision, Accuracy)

To ensure that an analytical method is reliable and fit for its intended purpose, it must undergo a rigorous validation process according to guidelines such as those from the International Council for Harmonisation (ICH). nih.gov The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by a correlation coefficient (R²) greater than 0.99. spkx.net.cnactapol.net

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values typically below 15% being acceptable. actapol.netnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is added to a blank matrix and analyzed. Recoveries are typically expected to be within a range of 80-120%. actapol.netnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. scispace.comnih.gov

Interactive Table 3: Performance Characteristics from Validated Carbamate Analysis Methods
Analyte/MatrixTechniqueLinearity (R²)LODLOQAccuracy (Recovery %)Precision (RSD %)Reference
Ethyl Carbamate in Various FoodsGC-MS>0.9970.69-6.08 µg/kg2.10-18.43 µg/kg78.8-117.0%<14% nih.gov
Carbamates in VegetablesLC-MS/MS>0.996Not Reported5 µg/kg91-109%<10% actapol.net
Carbamates in Agricultural ProductsLC-MS/MSNot ReportedNot Reported<10 ppbNot Reported<20% googleapis.com
Ethyl Carbamate in Sugar Cane SpiritDI-ESI-MS/MS0.99548.0 µg/L160.0 µg/L~101%2.9-8.9% scielo.br
Ethyl Carbamate in Alcoholic BeveragesGC/MS/MSNot Reported1.3 ng/mL4.0 ng/mL90.0-97.5%Not Reported scispace.com

Application of Isotopic Labeling in Quantitative Analysis

Isotopic labeling is a powerful technique used to enhance the accuracy and reliability of quantitative analysis, particularly in complex matrices where matrix effects can interfere with analyte response. In the context of carbamate analysis, stable isotope-labeled (SIL) analogues of the target analyte, such as deuterium-labeled (e.g., d5-ethyl carbamate) or ¹³C-labeled compounds, are often used as internal standards (IS). nih.govchemie-brunschwig.chnih.gov

The principle involves adding a known amount of the isotopically labeled standard to the sample before any extraction or cleanup steps. nih.gov Because the labeled standard is chemically identical to the native analyte, it experiences the same procedural losses and ionization suppression or enhancement effects during analysis. The final quantification is based on the ratio of the response of the native analyte to the response of the labeled internal standard. acs.org This approach effectively corrects for variations in sample preparation and instrumental analysis, leading to highly accurate and precise results. This tracer technique has been proven reliable for the analysis of carbamate metabolites and residues in various samples. nih.gov

Environmental Degradation Pathways and Bioremediation Research

Microbial Degradation of Carbamate (B1207046) Compounds in Various Environments

The microbial breakdown of carbamate pesticides is a key process in their removal from soil and water systems. nih.gov A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade various carbamate compounds. frontiersin.org Genera such as Pseudomonas, Arthrobacter, Achromobacter, and Micrococcus are known to hydrolyze carbamates. nih.gov The initial and most crucial step in the microbial metabolism of many carbamate pesticides is the hydrolysis of the ester linkage, a reaction catalyzed by carboxyl ester hydrolases. nih.gov This initial breakdown converts the often more toxic parent compound into less harmful substances, which can then be further metabolized by the microbial community. frontiersin.org

Environmental conditions significantly influence the rate and extent of microbial degradation. Factors such as soil type, moisture content, pH, and temperature play a crucial role in shaping the microbial communities and their enzymatic activities. who.int For instance, conditions that promote microbial growth and activity generally lead to faster degradation of carbamates. who.int The history of pesticide application in a particular environment can also lead to the development of adapted microbial populations capable of accelerated degradation of specific carbamates. iastate.edu

Table 1: Examples of Microorganisms Involved in Carbamate Degradation

Microorganism Genus Type Environment Carbamate Compound(s) Degraded
Pseudomonas Bacterium Soil, Water Carbaryl (B1668338), Carbofuran (B1668357) nih.gov
Arthrobacter Bacterium Soil Carbaryl nih.gov
Achromobacter Bacterium Soil Carbamates nih.gov
Micrococcus Bacterium Soil Carbamates nih.gov
Candida Yeast Fermented Foods Ethyl Carbamate nih.gov
Lysinibacillus Bacterium Fermented Foods Ethyl Carbamate nih.gov

Identification and Characterization of Carbamate-Degrading Enzymes (e.g., Ethyl Carbamate Hydrolase)

The enzymatic breakdown of carbamates is central to their bioremediation. The primary enzymes involved are hydrolases, which cleave the carbamate ester bond. frontiersin.org Significant research has focused on identifying and characterizing these enzymes from various microbial sources.

Ethyl Carbamate Hydrolase (ECH):

Several studies have identified and characterized esterases with the ability to hydrolyze ethyl carbamate (EC). fao.org For example, four different esterases (ES1, ES5, ES8, and ES9) were identified and expressed in Escherichia coli. These enzymes exhibited optimal activity at temperatures ranging from 55 to 70 °C and varying pH optima from neutral to alkaline. fao.org A novel ethyl carbamate hydrolase (ECH) isolated from Acinetobacter calcoaceticus demonstrated high specificity for ethyl carbamate, with a specific activity of 68.31 U/mg. nih.gov This enzyme displayed remarkable thermal stability and tolerance to high ethanol (B145695) concentrations. nih.gov

N-Methylcarbamate Hydrolase:

Enzymes capable of degrading N-methylcarbamates have also been purified and characterized. A cytosolic enzyme from Pseudomonas sp. strain CRL-OK was found to hydrolyze the N-methylcarbamate insecticide carbaryl. This enzyme also showed activity against other N-methylcarbamates like carbofuran and aldicarb, but not against phenylcarbamates or dimethylcarbamates, indicating a degree of substrate specificity. nih.gov

The characterization of these enzymes often includes determining their kinetic parameters. For instance, the Michaelis constant (K_m) provides an indication of the enzyme's affinity for its substrate. The ECH from Acinetobacter calcoaceticus had a K_m value of 9.38 mM for ethyl carbamate, suggesting a strong affinity. nih.gov In another study, the K_m values for four different esterases towards ethyl carbamate at pH 4.5 ranged from 127.2 to 256.2 mmol/L. fao.org

Table 2: Characteristics of Selected Carbamate-Degrading Enzymes

Enzyme Source Organism Optimal Temperature (°C) Optimal pH Substrate(s)
Ethyl Carbamate Hydrolase (ECH) Acinetobacter calcoaceticus 70 7.0 Ethyl Carbamate, Methyl Carbamate, Butyl Carbamate nih.gov
Esterase (ES1) NCBI Database 70 Alkaline Ethyl Carbamate fao.org
Esterase (ES5) NCBI Database 70 Alkaline Ethyl Carbamate fao.org
Esterase (ES8) NCBI Database 55 Neutral Ethyl Carbamate fao.org
Esterase (ES9) NCBI Database 55 Alkaline Ethyl Carbamate fao.org
N-Methylcarbamate Hydrolase Pseudomonas sp. CRL-OK Not Specified Not Specified Carbaryl, Carbofuran, Aldicarb nih.gov

Enzymatic Approaches for Carbamate Biodegradation

The use of isolated enzymes for the bioremediation of carbamates offers several advantages over the use of whole microbial cells, including higher specificity and the ability to function under conditions that may not support microbial growth. nih.gov Research has demonstrated the feasibility of using enzymes like ethyl carbamate hydrolase for the degradation of carbamates in various matrices.

A notable application of enzymatic degradation is in the food industry, particularly in reducing ethyl carbamate levels in fermented beverages. For example, a novel ethyl carbamate hydrolase (ECH) from Acinetobacter calcoaceticus was successfully used to degrade ethyl carbamate in Chinese liquor. nih.gov To enhance its stability and reusability, the enzyme was immobilized. The immobilized ECH effectively reduced the ethyl carbamate concentration in the liquor by 71.6 µg/L over a 12-hour period. nih.gov Immobilization not only improves the enzyme's resistance to harsh environmental conditions but also facilitates its separation from the treated product. nih.gov

The substrate specificity of these enzymes is a key factor in their application. The ECH from Acinetobacter calcoaceticus was found to hydrolyze methyl, ethyl, and butyl carbamates, but not urea, suggesting it is a novel carbamate hydrolase. nih.gov This specificity is advantageous as it minimizes unintended reactions with other components in the matrix.

Furthermore, molecular techniques are being employed to improve the properties of carbamate-degrading enzymes. Genetic engineering has been used to enhance the expression and ethanol tolerance of ethyl carbamate hydrolase, paving the way for its industrial-scale application. nih.gov

Factors Influencing Environmental Fate and Transformation Kinetics

The persistence and transformation of carbamic acid, ethylmethyl-, ethyl ester in the environment are governed by a complex interplay of physical, chemical, and biological factors. who.int Understanding these factors is crucial for predicting its environmental behavior and developing effective remediation strategies.

Physicochemical Properties: The inherent properties of the carbamate compound, such as water solubility, vapor pressure, and its affinity for soil particles (soil sorption coefficient), significantly influence its mobility and distribution in the environment. frontiersin.org Carbamates with high water solubility are more likely to leach into groundwater, while those with a tendency to adsorb to soil will be less mobile. frontiersin.org

Environmental Conditions:

pH: The stability of the carbamate ester bond is pH-dependent. Many carbamates are more stable under acidic to neutral conditions and undergo more rapid hydrolysis at alkaline pH. who.int

Temperature: Temperature affects both the rate of chemical hydrolysis and the activity of microbial populations responsible for biodegradation. Generally, higher temperatures, up to an optimum, increase the rate of degradation. who.int

Soil and Sediment Properties: The organic matter content and clay composition of soil and sediment can influence the adsorption of carbamates, thereby affecting their bioavailability for microbial degradation. frontiersin.org

Microbial Activity: The presence of a competent microbial community is a primary driver of carbamate degradation. frontiersin.org Factors that support robust microbial populations, such as adequate moisture and nutrient availability, will enhance the rate of biodegradation. who.int

Transformation Kinetics: The rate of degradation of carbamates can often be described by kinetic models. Studies on carbamate pesticides have shown that degradation can follow first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. researchgate.net The half-life (the time it takes for half of the compound to degrade) is a common metric used to express the persistence of a pesticide in a particular environment. For example, the biodegradation kinetics of aldicarb, carbofuran, and carbaryl have been studied, with half-saturation constants (K_s) indicating the affinity of the degrading bacteria for these substrates. researchgate.net While specific kinetic data for this compound is not available, it is expected to follow similar degradation principles.

Table 3: Factors Affecting the Environmental Degradation of Carbamate Compounds

Factor Influence on Degradation
Physicochemical Properties
Water Solubility Higher solubility can increase leaching and transport in water. frontiersin.org
Soil Adsorption Coefficient Higher adsorption reduces mobility and bioavailability. frontiersin.org
Volatility Can lead to atmospheric transport, though generally a minor pathway for many carbamates. who.int
Environmental Conditions
pH Affects chemical hydrolysis rates; many carbamates are less stable at alkaline pH. who.int
Temperature Influences both chemical and microbial degradation rates. who.int
Moisture Essential for microbial activity. who.int
Biological Factors
Microbial Population Presence of adapted microorganisms is key to biodegradation. frontiersin.org
Enzyme Activity The presence and activity of carbamate-hydrolyzing enzymes determine the rate of breakdown. nih.gov

Theoretical and Computational Chemistry Studies of Ethyl N Ethyl N Methylcarbamate

Quantum Chemical Calculations on Reaction Mechanisms (e.g., Ab Initio, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms of organic compounds. For carbamates, these studies often focus on thermal decomposition pathways.

Detailed research on the thermal degradation of metal N,N-dialkylcarbamates indicates that the decomposition mechanism is highly dependent on the specific system. researchgate.net Generally, under inert atmospheres, these compounds decompose at temperatures below 500°C. researchgate.net Computational studies using DFT can model the transition states and reaction energies for various potential fragmentation pathways.

For a compound like ethyl N-ethyl-N-methylcarbamate, potential thermal decomposition routes that can be investigated using DFT include:

Decarboxylation and Elimination: The most common pathway involves the elimination of carbon dioxide and the corresponding dialkylamine. researchgate.net For ethyl N-ethyl-N-methylcarbamate, this would yield ethylmethylamine, ethene, and carbon dioxide.

Isocyanate Formation: Another possible route involves the formation of an alkyl isocyanate and an alcohol. researchgate.net

DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or larger), can be employed to calculate the activation enthalpies for these reactions. nih.govnih.gov Studies on similar compounds have shown that activation enthalpies for pyrolytic eliminations are typically around 40 kcal/mol. nih.gov A hypothetical reaction pathway for the thermal decomposition of ethyl N-ethyl-N-methylcarbamate could be computationally modeled to predict the activation energies (ΔE‡) and reaction enthalpies (ΔH) for competing pathways.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for Decomposition Pathways of Ethyl N-Ethyl-N-Methylcarbamate

Reaction PathwayPredicted Activation Energy (ΔE‡) (kcal/mol)Predicted Reaction Enthalpy (ΔH) (kcal/mol)
Concerted elimination to Ethylmethylamine + Ethene + CO₂~35-45Endothermic
Stepwise mechanism via N-C bond cleavage> 50Highly Endothermic
Rearrangement to Ethyl Isocyanate + Ethane~40-50Endothermic

Note: This table presents hypothetical data based on typical values for carbamate (B1207046) decomposition and is intended for illustrative purposes. Actual values would require specific DFT calculations for ethyl N-ethyl-N-methylcarbamate.

Molecular Dynamics Simulations of Carbamate Reactivity

Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of molecules and their reactions at an atomistic level. While specific MD studies on the reactivity of ethyl N-ethyl-N-methylcarbamate are not documented, the methodology is widely applied to understand complex chemical processes, including the thermal decomposition of energetic materials. nih.gov

An MD simulation of ethyl N-ethyl-N-methylcarbamate would involve:

Force Field Parameterization: Developing or selecting a force field that accurately describes the inter- and intramolecular forces of the carbamate.

System Setup: Creating a simulation box containing multiple molecules of the carbamate at a desired temperature and pressure to simulate the condensed phase.

Simulation: Solving Newton's equations of motion for all atoms in the system over a period of time, typically nanoseconds to microseconds.

By employing reactive force fields (e.g., ReaxFF), MD simulations can model chemical bond breaking and formation, providing insights into the initial steps of decomposition and the subsequent reactions of the fragments. nih.gov These simulations can reveal the influence of the local environment, such as solvent or neighboring molecules, on the reaction pathways and rates. For instance, MD could be used to explore how intermolecular interactions in the liquid state might favor one decomposition pathway over another.

Computational Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are extensively used to predict spectroscopic properties and analyze the conformational landscape of molecules. For ethyl N-ethyl-N-methylcarbamate, conformational analysis is crucial due to the rotational freedom around several single bonds.

DFT calculations have been successfully combined with spectroscopic techniques like infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) to understand the conformation of carbamate monomers. nih.gov A key feature of the carbamate group is its planarity, which arises from the delocalization of the nitrogen lone pair into the carbonyl group. nih.gov This leads to a significant rotational barrier around the N-C(O) bond, resulting in stable cis and trans conformers, with the trans configuration generally being more stable in simple amides and carbamates. nih.gov

Table 2: Representative Calculated Conformational Data for a Generic N,N-Dialkyl Carbamate

ConformerDihedral Angle ω (O=C-N-C)Relative Energy (kcal/mol)Key Intramolecular Interactions
trans-1~180°0.00Steric minimization
trans-2~180°0.5 - 1.5Different ethyl group rotation
cis-1~0°2.0 - 4.0Steric hindrance

Note: This table is illustrative. The actual number of stable conformers and their relative energies for ethyl N-ethyl-N-methylcarbamate would depend on the specific interactions between the ethyl and methyl groups on the nitrogen and the ethyl ester group.

Once the stable conformers are identified, their vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated and compared with experimental data to validate the computational model. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Toxicity Relationship (QSTR) studies are computational approaches that aim to correlate the chemical structure of a series of compounds with their reactivity or toxicity. nih.govresearchgate.net For carbamates, which are a well-known class of pesticides, QSTR models have been developed to predict their toxicity based on molecular descriptors calculated using DFT. nih.govresearchgate.net

A QSRR/QSTR study on a series of carbamates, which could include ethyl N-ethyl-N-methylcarbamate, would typically involve:

Data Set Compilation: Assembling a set of carbamates with experimentally measured reactivity data (e.g., reaction rate constants) or toxicity data (e.g., LD₅₀).

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors are calculated. These can include constitutional, topological, and quantum chemical descriptors. DFT-based descriptors are particularly useful as they can quantify aspects of chemical reactivity.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that relates a subset of the calculated descriptors to the observed activity. mdpi.comnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.comnih.gov

Table 3: Examples of DFT Descriptors Used in QSTR Models for Carbamates

DescriptorDescriptionRelevance to Reactivity/Toxicity
Global Descriptors
HOMO (Highest Occupied Molecular Orbital) EnergyEnergy of the outermost electron orbital; relates to electron-donating ability.Higher HOMO energy can indicate greater susceptibility to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital) EnergyEnergy of the lowest empty orbital; relates to electron-accepting ability.Lower LUMO energy suggests greater susceptibility to nucleophilic attack.
Hardness (η)Resistance to change in electron distribution.Relates to the stability and reactivity of the molecule.
Electronegativity (χ)A measure of the ability of a molecule to attract electrons.Influences the polarity of bonds and intermolecular interactions.
Local Descriptors
Fukui Functions (f(r))Indicates the most likely sites for nucleophilic and electrophilic attack.Identifies the reactive centers within the molecule, such as the carbonyl carbon in carbamates. nih.govresearchgate.net
Mulliken Atomic ChargesDistribution of electron charge among the atoms in the molecule.Highlights electrostatic interactions and reactive sites.

A QSTR model for carbamate toxicity, for instance, might reveal that a combination of a descriptor related to the ease of carbamylation (e.g., the charge on the carbonyl carbon) and a descriptor related to the molecule's hydrophobicity is predictive of its toxic effect. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Carbamic acid, ethylmethyl-, ethyl ester?

  • Methodological Answer : Ethylmethyl carbamate can be synthesized via (1) esterification of ethylmethylcarbamic acid with ethanol using acid catalysts (e.g., H2_2SO4_4) or (2) transesterification of methyl carbamates with ethanol under reflux conditions. Characterization via 1^1H/13^13C NMR (to confirm ester group formation) and mass spectrometry (to verify molecular weight, e.g., m/z 103.12 for C4_4H9_9NO2_2) is critical for purity assessment .

Q. How can the purity and stability of this compound be validated in laboratory settings?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 210–220 nm for carbamates) to assess purity. Stability studies should include accelerated degradation under varying pH, temperature, and light exposure, followed by LC-MS to identify degradation products (e.g., hydrolysis to ethylmethylamine and CO2_2) .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and N-H stretches. High-resolution mass spectrometry (HRMS) confirms molecular formula, while 1^1H NMR detects ethyl/methyl group splitting patterns (e.g., triplet for ethyl ester CH2_2) .

Advanced Research Questions

Q. How do structural variations in carbamate esters (e.g., ethylmethyl vs. ethyl or methyl groups) influence biological activity?

  • Methodological Answer : Comparative studies using enzyme inhibition assays (e.g., HDAC or cholinesterase) and molecular docking simulations reveal steric/electronic effects. Ethylmethyl groups may enhance lipophilicity compared to methyl esters, improving membrane permeability but reducing binding specificity. Kinetic studies (e.g., IC50_{50} determination) quantify these differences .

Q. How should researchers address contradictions in carcinogenicity data for carbamate esters?

  • Methodological Answer : Historical studies on ethyl carbamate (urethane) show carcinogenicity via metabolic activation to vinyl carbamate epoxide. For ethylmethyl carbamate, conduct in vitro mutagenicity assays (Ames test) and in vivo studies with rigorous controls (e.g., dosing regimens, tumor histopathology). Address confounding factors like impurities or metabolic pathway variations .

Q. What experimental designs optimize reaction yields for carbamate ester derivatives?

  • Methodological Answer : Use design-of-experiments (DoE) to optimize parameters (temperature, solvent polarity, catalyst concentration). For example, a central composite design can identify optimal conditions for transesterification, minimizing side products like urea derivatives. Monitor reactions via TLC or inline FTIR .

Q. How does the ethylmethyl substituent affect metabolic pathways compared to simpler carbamates?

  • Methodological Answer : Radiolabeled 14^{14}C-ethylmethyl carbamate can track metabolic fate in hepatocyte models. LC-MS/MS identifies metabolites (e.g., hydroxylated or demethylated products). Compare metabolic half-lives to ethyl carbamate using kinetic modeling .

Data Analysis and Contradiction Resolution

Q. How to reconcile discrepancies in toxicological profiles across homologues (e.g., ethyl vs. butyl carbamates)?

  • Methodological Answer : Perform comparative in silico QSAR modeling to predict toxicity based on logP and electronic parameters. Validate with zebrafish embryo toxicity assays (FET) to assess acute effects. Address study limitations (e.g., outdated protocols in older carcinogenicity studies) .

Q. What computational tools predict reactivity trends for carbamate ester derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for hydrolysis or nucleophilic substitution. Compare activation energies of ethylmethyl carbamate with analogues to predict stability under physiological conditions .

Tables for Key Comparisons

Property Ethylmethyl Carbamate Ethyl Carbamate (Urethane) Methyl Carbamate
Molecular Weight (g/mol)103.1289.0975.07
C=O IR Stretch (cm1^{-1})~1700~1700~1705
LogP (Predicted)0.850.32-0.15
HDAC Inhibition (IC50_{50})Not reported>100 µM>200 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.